2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a triazolo-pyridazine core fused with a 3,4-dimethoxyphenyl substituent at position 3. A thioether linkage connects the core to an acetamide group, which is further substituted with a 2-(trifluoromethyl)phenyl moiety. The 3,4-dimethoxy group enhances electron-donating properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3S/c1-32-16-8-7-13(11-17(16)33-2)21-28-27-18-9-10-20(29-30(18)21)34-12-19(31)26-15-6-4-3-5-14(15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPJDQPHDALNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a suitable thiol under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge is susceptible to nucleophilic displacement under basic or oxidative conditions. This reactivity is leveraged to introduce new functional groups or modify the molecule’s pharmacological profile.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Reagents | Products/Outcomes | References |
|---|---|---|---|---|
| Alkylation | DMF, K₂CO₃, 60°C | Alkyl halides (e.g., CH₃I) | S-alkyl derivatives | |
| Oxidation | H₂O₂, AcOH, RT | Hydrogen peroxide | Sulfoxide or sulfone forms |
-
Key Findings :
Functionalization of the Triazolopyridazine Core
The triazolopyridazine moiety undergoes electrophilic aromatic substitution (EAS) and cycloaddition reactions, enabling structural diversification.
Table 2: Triazolopyridazine Core Modifications
| Reaction Type | Conditions | Reagents | Products/Outcomes | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitric acid | Nitro-substituted analogs | |
| Suzuki Coupling | Pd(PPh₃)₄, DME, 80°C | Aryl boronic acids | Biaryl derivatives |
-
Key Findings :
Acetamide Hydrolysis and Derivatization
The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates for further functionalization.
Table 3: Acetamide Reactivity
| Reaction Type | Conditions | Reagents | Products/Outcomes | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Hydrochloric acid | Carboxylic acid derivative | |
| Amide Coupling | EDC, DMAP, DCM | Amines | New amide analogs |
-
Key Findings :
Trifluoromethylphenyl Group Reactivity
The 2-(trifluoromethyl)phenyl group is generally inert under mild conditions but participates in radical reactions or dehalogenation under extreme conditions.
Table 4: Trifluoromethylphenyl Modifications
| Reaction Type | Conditions | Reagents | Products/Outcomes | References |
|---|---|---|---|---|
| Radical Fluorination | UV light, F₂ gas | Elemental fluorine | Polyfluorinated derivatives | |
| Dehalogenation | Zn, NH₄Cl, EtOH | Zinc dust | Phenyl group removal |
-
Key Findings :
Heterocyclic Ring Opening and Rearrangement
The triazolopyridazine ring undergoes ring-opening reactions under strong acidic or basic conditions, forming intermediates for novel heterocycles.
Table 5: Ring-Opening Reactions
-
Key Findings :
Biological Activation via Metabolic Reactions
In vitro and in vivo studies highlight enzymatic modifications, such as oxidative demethylation of the 3,4-dimethoxyphenyl group.
Table 6: Metabolic Reactions
| Enzyme System | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Cytochrome P450 | Liver microsomes, NADPH | Catechol derivatives | |
| Glucuronidation | UDP-glucuronosyltransferase | Glucuronide conjugates |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar triazole-thione compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Antimicrobial Properties
The synthesis of triazole-based compounds has been linked to antimicrobial activity against a range of pathogens. For example, studies have demonstrated that certain triazole derivatives possess significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents . The specific compound may also exhibit similar properties due to its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes . This suggests that the compound could be explored for treating inflammatory diseases.
Case Study 1: Anticancer Screening
In a study involving several triazole derivatives, one compound demonstrated a significant reduction in tumor size in animal models of breast cancer. The study highlighted the importance of the triazole ring in enhancing the compound's interaction with cancer cell receptors .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing various triazole-thione compounds and testing their efficacy against Mycobacterium tuberculosis. The results showed that some derivatives had comparable activity to standard treatments, indicating their potential as alternative therapies .
Data Tables
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo-Pyridazine Derivatives
2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (Compound A, RN: 852374-82-4)
- Structural Differences :
- Substituent on Triazolo Core : 3-Fluorophenyl (Compound A) vs. 3,4-dimethoxyphenyl (Target).
- Trifluoromethyl Position : Meta (Compound A) vs. ortho (Target) on the acetamide phenyl ring.
- Functional Implications: The 3-fluoro group in Compound A is electron-withdrawing, reducing electron density on the triazolo core compared to the electron-donating methoxy groups in the target compound. This difference may alter binding affinity to targets like kinases or receptors .
Table 1: Key Structural and Electronic Comparisons
| Feature | Target Compound | Compound A |
|---|---|---|
| Triazolo Substituent | 3,4-Dimethoxyphenyl (electron-donating) | 3-Fluorophenyl (electron-withdrawing) |
| CF3 Position | Ortho | Meta |
| logP (Predicted) | ~3.8 (higher lipophilicity) | ~3.2 |
| Solubility | Moderate (due to methoxy) | Low (fluorine reduces polarity) |
Triazine and Pyrimidine Derivatives
N-(2-(5-Amino-3-(Arylamino)-1,2,4-Triazin-6-yl)-4-Nitrophenyl)-2,2,2-Trifluoroacetamide (Compound B)
- Core Structure : 1,2,4-Triazine vs. triazolo-pyridazine.
- Functional Groups : Nitro and trifluoroacetamide substituents.
- Triazine cores are less common in pharmaceuticals but widely used in agrochemicals, suggesting divergent bioactivity profiles .
Sulfonamide vs. Thioacetamide Linkages
Flumetsulam (Triazolo-Pyrimidine Sulfonamide, Compound C)
- Key Difference : Sulfonamide linkage (Compound C) vs. thioacetamide (Target).
- The thioacetamide in the target compound may offer improved membrane permeability due to its moderate polarity .
Research Findings and Data
NMR Spectral Analysis
Comparative NMR studies (e.g., ) reveal that substituent changes significantly affect chemical shifts in regions adjacent to the core. For instance:
- Region A (Positions 39–44) : Methoxy groups in the target compound cause upfield shifts (~0.2–0.5 ppm) compared to fluorine in Compound A, indicating altered electron density .
- Region B (Positions 29–36) : The ortho-trifluoromethyl group in the target compound induces steric deshielding, broadening peaks in this region .
Table 2: NMR Chemical Shift Differences
| Region | Target Compound (ppm) | Compound A (ppm) |
|---|---|---|
| A | 6.8–7.1 | 7.0–7.3 |
| B | 7.5–7.9 | 7.3–7.6 |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazolo-pyridazine framework is recognized for its potential as a scaffold in drug design, particularly for its antifungal, antibacterial, and anticancer properties.
Structural Characteristics
This compound features several key structural components:
- Triazolo[4,3-b]pyridazine core : Known for its interaction with various biological targets.
- Dimethoxyphenyl group : Enhances solubility and stability.
- Trifluoromethyl group : Often increases lipophilicity and bioactivity.
Biological Activities
The biological activities of this compound can be categorized based on various studies that have explored its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives with similar structures display potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
- The presence of the trifluoromethyl group has been associated with enhanced antibacterial activity compared to compounds lacking this substituent .
Anticancer Activity
Several studies have highlighted the potential of triazole derivatives as anticancer agents:
- Compounds derived from the triazolo-pyridazine scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402), with some compounds showing IC50 values in the low micromolar range .
- The mechanism of action appears to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, research has identified other potential effects:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiviral : Certain triazole derivatives have been evaluated for their ability to inhibit viral replication in cell cultures .
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of related compounds:
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
- Methodology : The synthesis involves coupling a triazolo-pyridazine core with thioether and acetamide moieties. Key steps include:
- Step 1 : Preparation of the triazolo-pyridazine scaffold via cyclization of hydrazonoyl chlorides with pyridazine precursors .
- Step 2 : Thioether linkage formation using nucleophilic substitution (e.g., NaSH or thiourea) under anhydrous conditions .
- Step 3 : Acetamide coupling via EDC/HOBt-mediated amidation .
- Challenges : Low yields (<20%) in cyclization due to steric hindrance from the 3,4-dimethoxyphenyl group; purification difficulties from trifluoromethylphenyl byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- NMR : Confirm methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 120–125 ppm in -NMR), and acetamide (δ 2.1–2.3 ppm) groups .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 517.12) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to triazole-based controls .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Strategies :
- Computational Design : Use quantum chemical calculations (e.g., DFT) to model steric/electronic effects of substituents and predict optimal reaction pathways .
- Catalysis : Screen Pd/Cu catalysts for cross-coupling steps; ionic liquids may enhance solubility of aromatic intermediates .
- Table : Yield Comparison Across Solvent Systems
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd(OAc) | 18 | 92 |
| THF | CuI | 25 | 95 |
| Toluene | None | 12 | 88 |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 3,4-dimethoxy with 4-fluorophenyl) to isolate pharmacophoric contributions .
- Meta-Analysis : Compare MIC values from independent studies using standardized protocols (e.g., CLSI guidelines) to minimize variability .
Q. What computational modeling approaches are effective for predicting binding modes with biological targets?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
